molecular formula C14H16N2O4 B2374946 1-(mesitylmethyl)-3-methoxy-1H-imidazole-2,4,5(3H)-trione CAS No. 303986-50-7

1-(mesitylmethyl)-3-methoxy-1H-imidazole-2,4,5(3H)-trione

Cat. No. B2374946
CAS RN: 303986-50-7
M. Wt: 276.292
InChI Key: VZNJCFUSTHCCMZ-UHFFFAOYSA-N
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Description

Imidazole is a heterocyclic aromatic organic compound. It’s a planar five-membered ring and is classified as a diazole . Imidazole is a key component of important biological molecules. For example, it is present in the amino acid histidine and the related hormone histamine .


Synthesis Analysis

Imidazole can be synthesized by numerous methods. The Debus method is one of the oldest, which involves the condensation of glyoxal, formaldehyde, and ammonia .


Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms. The nitrogen atoms are not equivalent, with one being a part of a double bond, making the molecule aromatic .


Chemical Reactions Analysis

Imidazole can act as both a base and an acid, making it amphoteric. It can also act as a nucleophile in substitution reactions .


Physical And Chemical Properties Analysis

Imidazole is a colorless solid and is soluble in water. It has a melting point of 89-90 degrees Celsius and a boiling point of 256 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • A one-pot synthesis method for 3-(1-methylethyl)-2-(4-methoxyphenyl)-3H-naphth[1,2-d]imidazole, a nonacidic anti-inflammatory and analgesic agent, was developed. This compound was used in pharmacokinetics and metabolism studies (Odasso & Toja, 1983).
  • The thermochemical properties of different 1-(R-phenyl)-1H-imidazoles, including methoxy-substituted imidazoles, were investigated. These findings help in understanding the physicochemical properties adjustable for various practical applications (Emel’yanenko et al., 2017).

Pharmaceutical and Biological Applications

  • The synthesis, spectral characterization, and biological studies of 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole highlighted its pharmacokinetic characteristics and biological activities such as antimicrobial and anticancer activities (Ramanathan, 2017).
  • Imidazole-based compounds, including 1-(4-methoxyphenyl)-4,5-diphenyl-2-styryl-1H-imidazole, have shown potential in inducing apoptosis and cellular senescence, making them attractive targets in novel drug discovery for cancer treatment (Sharma et al., 2014).

Industrial and Material Science Applications

  • Imidazole derivatives have been utilized as corrosion inhibitors for mild steel in acidic solutions, demonstrating their effectiveness in industrial applications (Ouakki et al., 2020).
  • The optical properties of synthesized imidazole derivatives, such as 1-(4-methoxyphenyl)-4,5-diphenyl-2-styryl-1H-imidazole, were investigated, showing potential applications in nonlinear optical (NLO) materials and organic light-emitting diodes (OLEDs) (Jayabharathi et al., 2012).

Mechanism of Action

The mechanism of action of imidazole-based compounds can vary widely depending on their specific structure and functional groups. For example, some imidazole derivatives are used as antifungal agents, where they inhibit the synthesis of ergosterol, a key component of fungal cell membranes .

Safety and Hazards

Like many organic compounds, imidazole can be harmful if swallowed, inhaled, or comes into contact with the skin. It’s recommended to use personal protective equipment when handling imidazole .

Future Directions

The future of imidazole and its derivatives is promising, with ongoing research into their potential applications in medicinal chemistry. They are being studied for their potential use in treating a variety of conditions, including cancer, inflammation, and infectious diseases .

properties

IUPAC Name

1-methoxy-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-8-5-9(2)11(10(3)6-8)7-15-12(17)13(18)16(20-4)14(15)19/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNJCFUSTHCCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C(=O)C(=O)N(C2=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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